Teriparatide recombinant human
Teriparatide recombinant human
Teriparatide, also referred to as recombinant human parathyroid hormone (hPTH), is the 1-34 N-terminal fragment of human parathyroid hormone (PTH) and appears to contain all the anabolic properties of the full-length PTH. Both teriparatide and endogenous PTH mediate their biological effects via specific, high-affinity membrane cell-surface receptors expressed on osteoblasts and renal tubular cells. Unlike antiresorptive agents (e.g. bisphosphonates and raloxifene) that inhibit bone resorption and preserve existing bone architecture, teriparatide stimulates osteoblastic activity and new bone tissue formation.
Teriparatide was effective in reducing fracture risk, increasing BMD values (particularly at the lumbar spine) and increasing bone turnover marker levels in male idiopathic or hypogonadal osteoporosis, and in postmenopausal and glucocorticoid-induced osteoporosis.
It was first approved in the United States in November 2002 for the treatment of osteoporosis in men and women. Teriparatide became available in other countries, such as the United Kingdom and several other countries in the European Union, in April 2003.
Brand Name:
Vulcanchem
CAS No.:
52232-67-4
VCID:
VC0344504
InChI:
InChI=1S/C181H291N55O51S2/c1-21-96(18)146(236-160(267)114(48-53-141(250)251)212-174(281)132(84-239)232-177(284)143(93(12)13)233-147(254)103(185)82-237)178(285)216-111(45-50-134(187)241)155(262)219-119(65-90(6)7)163(270)213-116(55-62-289-20)158(265)224-124(71-100-79-196-86-203-100)167(274)226-126(73-135(188)242)169(276)217-117(63-88(2)3)148(255)201-81-138(245)205-105(39-27-30-56-182)149(256)223-123(70-99-78-195-85-202-99)166(273)221-121(67-92(10)11)164(271)225-128(75-137(190)244)171(278)231-131(83-238)173(280)214-115(54-61-288-19)157(264)210-112(46-51-139(246)247)153(260)208-109(43-34-60-199-181(193)194)159(266)234-144(94(14)15)175(282)215-113(47-52-140(248)249)156(263)222-122(69-98-77-200-104-38-26-25-37-102(98)104)165(272)220-120(66-91(8)9)161(268)209-108(42-33-59-198-180(191)192)151(258)206-106(40-28-31-57-183)150(257)207-107(41-29-32-58-184)152(259)218-118(64-89(4)5)162(269)211-110(44-49-133(186)240)154(261)228-129(76-142(252)253)172(279)235-145(95(16)17)176(283)229-125(72-101-80-197-87-204-101)168(275)227-127(74-136(189)243)170(277)230-130(179(286)287)68-97-35-23-22-24-36-97/h22-26,35-38,77-80,85-96,103,105-132,143-146,200,237-239H,21,27-34,39-76,81-84,182-185H2,1-20H3,(H2,186,240)(H2,187,241)(H2,188,242)(H2,189,243)(H2,190,244)(H,195,202)(H,196,203)(H,197,204)(H,201,255)(H,205,245)(H,206,258)(H,207,257)(H,208,260)(H,209,268)(H,210,264)(H,211,269)(H,212,281)(H,213,270)(H,214,280)(H,215,282)(H,216,285)(H,217,276)(H,218,259)(H,219,262)(H,220,272)(H,221,273)(H,222,263)(H,223,256)(H,224,265)(H,225,271)(H,226,274)(H,227,275)(H,228,261)(H,229,283)(H,230,277)(H,231,278)(H,232,284)(H,233,254)(H,234,266)(H,235,279)(H,236,267)(H,246,247)(H,248,249)(H,250,251)(H,252,253)(H,286,287)(H4,191,192,198)(H4,193,194,199)/t96-,103-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,143-,144-,145-,146-/m0/s1
SMILES:
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC2=CNC=N2)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC5=CNC=N5)C(=O)NC(CC(=O)N)C(=O)NC(CC6=CC=CC=C6)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CO)N
Molecular Formula:
C181H291N55O51S2
Molecular Weight:
4118 g/mol
Teriparatide recombinant human
CAS No.: 52232-67-4
Peptides
VCID: VC0344504
Molecular Formula: C181H291N55O51S2
Molecular Weight: 4118 g/mol
CAS No. | 52232-67-4 |
---|---|
Product Name | Teriparatide recombinant human |
Molecular Formula | C181H291N55O51S2 |
Molecular Weight | 4118 g/mol |
IUPAC Name | (4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
Standard InChI | InChI=1S/C181H291N55O51S2/c1-21-96(18)146(236-160(267)114(48-53-141(250)251)212-174(281)132(84-239)232-177(284)143(93(12)13)233-147(254)103(185)82-237)178(285)216-111(45-50-134(187)241)155(262)219-119(65-90(6)7)163(270)213-116(55-62-289-20)158(265)224-124(71-100-79-196-86-203-100)167(274)226-126(73-135(188)242)169(276)217-117(63-88(2)3)148(255)201-81-138(245)205-105(39-27-30-56-182)149(256)223-123(70-99-78-195-85-202-99)166(273)221-121(67-92(10)11)164(271)225-128(75-137(190)244)171(278)231-131(83-238)173(280)214-115(54-61-288-19)157(264)210-112(46-51-139(246)247)153(260)208-109(43-34-60-199-181(193)194)159(266)234-144(94(14)15)175(282)215-113(47-52-140(248)249)156(263)222-122(69-98-77-200-104-38-26-25-37-102(98)104)165(272)220-120(66-91(8)9)161(268)209-108(42-33-59-198-180(191)192)151(258)206-106(40-28-31-57-183)150(257)207-107(41-29-32-58-184)152(259)218-118(64-89(4)5)162(269)211-110(44-49-133(186)240)154(261)228-129(76-142(252)253)172(279)235-145(95(16)17)176(283)229-125(72-101-80-197-87-204-101)168(275)227-127(74-136(189)243)170(277)230-130(179(286)287)68-97-35-23-22-24-36-97/h22-26,35-38,77-80,85-96,103,105-132,143-146,200,237-239H,21,27-34,39-76,81-84,182-185H2,1-20H3,(H2,186,240)(H2,187,241)(H2,188,242)(H2,189,243)(H2,190,244)(H,195,202)(H,196,203)(H,197,204)(H,201,255)(H,205,245)(H,206,258)(H,207,257)(H,208,260)(H,209,268)(H,210,264)(H,211,269)(H,212,281)(H,213,270)(H,214,280)(H,215,282)(H,216,285)(H,217,276)(H,218,259)(H,219,262)(H,220,272)(H,221,273)(H,222,263)(H,223,256)(H,224,265)(H,225,271)(H,226,274)(H,227,275)(H,228,261)(H,229,283)(H,230,277)(H,231,278)(H,232,284)(H,233,254)(H,234,266)(H,235,279)(H,236,267)(H,246,247)(H,248,249)(H,250,251)(H,252,253)(H,286,287)(H4,191,192,198)(H4,193,194,199)/t96-,103-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,143-,144-,145-,146-/m0/s1 |
Standard InChIKey | OGBMKVWORPGQRR-UMXFMPSGSA-N |
Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC5=CNC=N5)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)N |
SMILES | CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC2=CNC=N2)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC5=CNC=N5)C(=O)NC(CC(=O)N)C(=O)NC(CC6=CC=CC=C6)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CO)N |
Canonical SMILES | CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC2=CNC=N2)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC5=CNC=N5)C(=O)NC(CC(=O)N)C(=O)NC(CC6=CC=CC=C6)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CO)N |
Description | Teriparatide, also referred to as recombinant human parathyroid hormone (hPTH), is the 1-34 N-terminal fragment of human parathyroid hormone (PTH) and appears to contain all the anabolic properties of the full-length PTH. Both teriparatide and endogenous PTH mediate their biological effects via specific, high-affinity membrane cell-surface receptors expressed on osteoblasts and renal tubular cells. Unlike antiresorptive agents (e.g. bisphosphonates and raloxifene) that inhibit bone resorption and preserve existing bone architecture, teriparatide stimulates osteoblastic activity and new bone tissue formation. Teriparatide was effective in reducing fracture risk, increasing BMD values (particularly at the lumbar spine) and increasing bone turnover marker levels in male idiopathic or hypogonadal osteoporosis, and in postmenopausal and glucocorticoid-induced osteoporosis. It was first approved in the United States in November 2002 for the treatment of osteoporosis in men and women. Teriparatide became available in other countries, such as the United Kingdom and several other countries in the European Union, in April 2003. |
Related CAS | 99294-94-7 (acetate) |
Sequence | SVSEIQLMHNLGKHLNSMERVEWLRKKLQDVHNF |
Synonyms | Forteo; hPTH (1-34); Human Parathyroid Hormone (1-34); Parathar; Teriparatide; Teriparatide Acetate |
Reference | 1: Serada M, Sakurai-Tanikawa A, Igarashi M, Mitsugi K, Takano T, Shibusawa K, Kohira T. The role of the liver and kidneys in the pharmacokinetics of subcutaneously administered teriparatide acetate in rats. Xenobiotica. 2012 Apr;42(4):398-407. doi: 10.3109/00498254.2011.622811. Epub 2011 Oct 24. PubMed PMID: 22022920. 2: Teriparatide. LY 333334, MN 10T, parathyroid hormone (1-34), parathyroid hormone (1-34)-Asahi, parathyroid hormone (1-34)-Eli Lilly, parathyroid hormone (1-34)-Rhône-Poulenc Rorer, teriparatide acetate, hPTH 1-34, Parathar. Drugs R D. 1999 Mar;1(3):222-4. PubMed PMID: 10566031. 3: Bagnoli F, Molina E, De Felice C, Castelli MC, Pecciarini L, De Leo V. Teriparatide acetate (hsPTH 1-34): a candidate drug for the prevention of preterm labor? Acta Obstet Gynecol Scand. 1996 Sep;75(8):777-8. PubMed PMID: 8906020. 4: Rius F, Salinas I, Reverter JL, Pizarro E, Lucas A. [The usefulness of the teriparatide acetate (Parathar) infusion test in the diagnosis of pseudohypoparathyroidism]. Med Clin (Barc). 1993 Sep 18;101(8):303-5. Spanish. PubMed PMID: 8397330. 5: Horikawa A, Miyakoshi N, Hongo M, Kasukawa Y, Shimada Y, Kodama H, Sano A. Treatment of spontaneous osteonecrosis of the knee by daily teriparatide: A report of 3 cases. Medicine (Baltimore). 2020 Jan;99(5):e18989. doi: 10.1097/MD.0000000000018989. PubMed PMID: 32000434. 6: Canintika AF, Dilogo IH. Teriparatide for treating delayed union and nonunion: A systematic review. J Clin Orthop Trauma. 2020 Feb;11(Suppl 1):S107-S112. doi: 10.1016/j.jcot.2019.10.009. Epub 2019 Nov 5. Review. PubMed PMID: 31992929; PubMed Central PMCID: PMC6977176. 7: Morita A, Kobayashi N, Choe H, Ike H, Tezuka T, Higashihira S, Inaba Y. Effect of switching administration of alendronate after teriparatide for the prevention of BMD loss around the implant after total hip arthroplasty, 2-year follow-up: a randomized controlled trial. J Orthop Surg Res. 2020 Jan 16;15(1):17. doi: 10.1186/s13018-020-1547-5. PubMed PMID: 31948455; PubMed Central PMCID: PMC6966791. 8: Ohuchi K, Miyakoshi N, Kasukawa Y, Segawa T, Kinoshita H, Sato C, Fujii M, Shimada Y. Effects of teriparatide on bone in autochthonous transgenic model mice for diabetes mellitus (Akita mice). Osteoporos Sarcopenia. 2019 Dec;5(4):109-115. doi: 10.1016/j.afos.2019.11.003. Epub 2019 Dec 10. PubMed PMID: 31938729; PubMed Central PMCID: PMC6953529. 9: Ogawa T, Ohshika S, Yanagisawa M, Kurose A, Ishibashi Y. Teriparatide may accelerate the growth of a pre-existing malignant tumor in an elderly patient with osteoporosis: A case report. Mol Clin Oncol. 2020 Feb;12(2):144-147. doi: 10.3892/mco.2019.1966. Epub 2019 Dec 16. PubMed PMID: 31929885; PubMed Central PMCID: PMC6951240. 10: Yu W, Su J. The effects of different doses of teriparatide on bisphosphonate-related osteonecrosis of the jaw in mice. Oral Dis. 2020 Jan 5. doi: 10.1111/odi.13275. [Epub ahead of print] PubMed PMID: 31903673. |
PubChem Compound | 16129682 |
Last Modified | Nov 11 2021 |
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